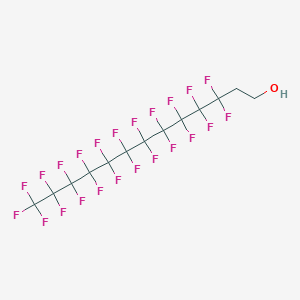
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol, also known as TCF13OH, is a fluorinated alcohol that has gained attention in the scientific community due to its unique chemical properties. This compound has a long carbon chain with a hydroxyl group and 23 fluorine atoms attached to it.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol is not well understood. However, it is believed that the fluorine atoms attached to the carbon chain of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol play a significant role in its chemical properties. The fluorine atoms are highly electronegative and can influence the reactivity of the carbon chain. Additionally, the hydroxyl group attached to the carbon chain of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol makes it a polar molecule, which can affect its solubility and surface activity.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol. However, studies have shown that 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol can affect the surface properties of various materials, which can have implications in fields such as medicine and materials science. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol has also been shown to have low toxicity, making it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol in lab experiments is its unique chemical properties. The fluorine atoms attached to the carbon chain of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol make it an excellent surfactant and can be used to modify the surface properties of various materials. Additionally, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol has low toxicity, making it a safer alternative to other fluorinated compounds. However, one of the limitations of using 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol. One of the most significant areas of research is in the field of surface chemistry. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol can be used to modify the surface properties of various materials, which can have implications in fields such as medicine, materials science, and electronics. Additionally, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol can be used in the synthesis of other fluorinated compounds, which may have unique chemical properties. Further research is needed to fully understand the mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol involves a multi-step process that requires careful handling of the reactive fluorine atoms. One of the most common methods for synthesizing 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol is through the reaction of 1-bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-tricosafluorotridecane with lithium aluminum hydride followed by oxidation with chromium trioxide. This method has been optimized to produce high yields of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol with minimal impurities.
Aplicaciones Científicas De Investigación
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol has been used in various scientific research applications due to its unique chemical properties. One of the most significant applications of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol is in the field of surface chemistry. The fluorine atoms attached to the carbon chain of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol make it an excellent surfactant and can be used to modify the surface properties of various materials. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol has also been used in the synthesis of other fluorinated compounds, which have found applications in fields such as medicine, materials science, and electronics.
Propiedades
Número CAS |
1545-59-1 |
|---|---|
Nombre del producto |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol |
Fórmula molecular |
C13H5F23O |
Peso molecular |
614.14 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-tricosafluorotridecan-1-ol |
InChI |
InChI=1S/C13H5F23O/c14-3(15,1-2-37)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)36/h37H,1-2H2 |
Clave InChI |
IGLKFKBLLGNRCU-UHFFFAOYSA-N |
SMILES |
C(CO)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C(CO)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Sinónimos |
2-(Perfluoroundecyl)ethylalcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



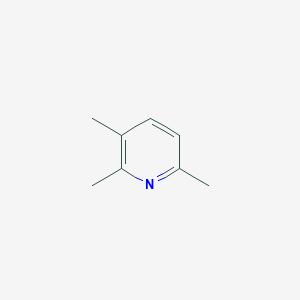
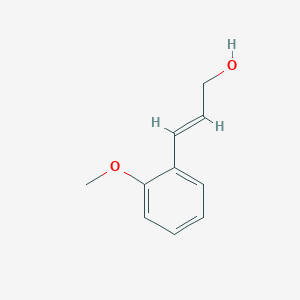
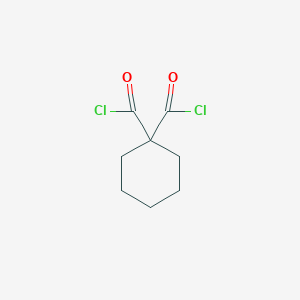
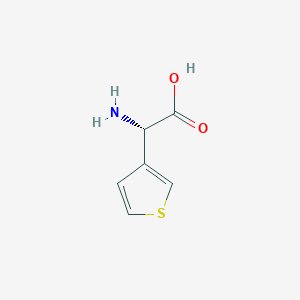
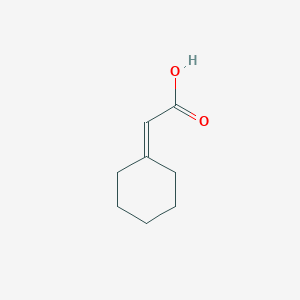
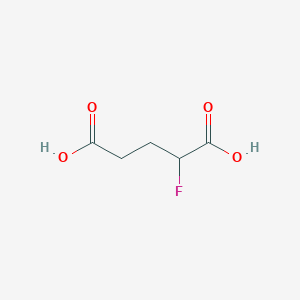
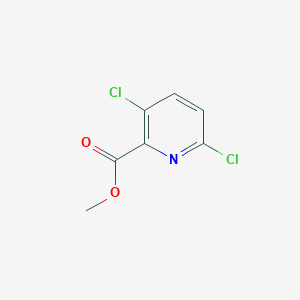
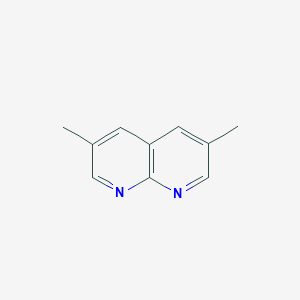
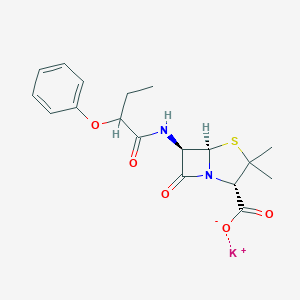
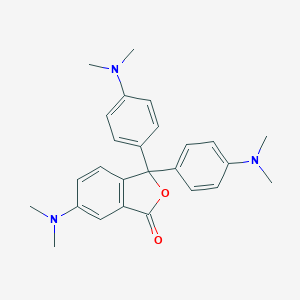
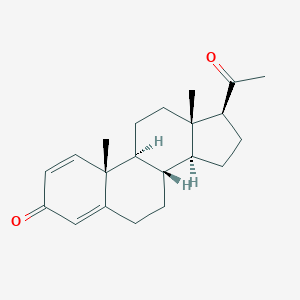
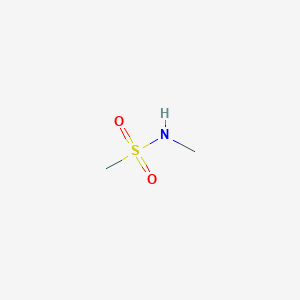
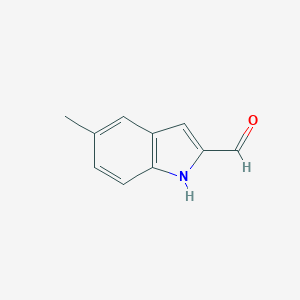
![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)